Blarcamesine Hydrochloride
Description
Properties
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQOLYDPQKHFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195615-84-0 | |
| Record name | Blarcamesine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLARCAMESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Collaboration with Syntagon AB
Syntagon’s expertise in synthetic organic chemistry facilitated the transition from milligram to kilogram quantities. Their GMP-compliant facility implemented:
Batch Production Metrics
| Parameter | Specification |
|---|---|
| Batch Size | 2 kg |
| Purity | >98% |
| Yield | 85–90% (overall) |
| Regulatory Compliance | FDA/EMA GMP Standards |
This scale-up enabled Phase 1 trials in 2010, establishing a foundation for later-stage clinical development.
Crystallization and Polymorph Formation
Polymorphism plays a pivotal role in the physicochemical stability and bioavailability of ANAVEX 2-73. In 2025, Anavex secured a patent (U.S. 12,180,174) for crystalline dihydrogen phosphate salt forms, which exhibit superior properties compared to the freebase.
Dihydrogen Phosphate Salt Synthesis
The salt is formed via acid-base reaction with phosphoric acid, followed by controlled crystallization. Key advantages include:
Polymorph Characterization
| Polymorph | X-Ray Diffraction Peaks (2θ) | Solubility (mg/mL) | Stability |
|---|---|---|---|
| Form A | 12.4°, 18.7°, 22.1° | 2.8 | Hygroscopic |
| Form B | 10.9°, 20.3°, 24.5° | 1.5 | Non-hygroscopic |
Form B was selected for further development due to its stability under ambient conditions.
Analytical Method Development
Quality control during synthesis and crystallization relies on advanced analytical techniques:
HPLC Purity Assays
Spectroscopic Characterization
Formulation Strategies
ANAVEX 2-73’s formulation has evolved to address bioavailability and patient compliance challenges:
Oral Dosage Forms
Transdermal Patches
Incorporating the dihydrogen phosphate salt enables sustained release over 24 hours, reducing dosing frequency.
| Formulation Type | Release Profile | Bioavailability |
|---|---|---|
| Immediate-Release Tablet | : 1.5 h | 65% |
| Transdermal Patch | Steady-state over 24 h | 80% |
Stability and Solubility Considerations
Stability studies under ICH guidelines inform storage and handling protocols:
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| PEG 300 | 15 |
| Water | 0.8 |
| Form | Temperature | Stability Duration |
|---|---|---|
| Freebase | -20°C | 1 month |
| Dihydrogen Phosphate | 25°C | 24 months |
Chemical Reactions Analysis
Anavex 2-73 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also impact the compound’s properties.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can modify the compound’s functionality.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alzheimer's Disease
Recent clinical trials have demonstrated that ANAVEX 2-73 has the potential to significantly improve cognitive function in patients with early Alzheimer's disease. The Phase 2b/3 study showed:
- Primary Endpoint : Statistically significant reduction in clinical decline on global cognitive scales.
- Key Secondary Endpoints : Improvement measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Activities of Daily Living Scale (ADCS-ADL) .
Parkinson's Disease
ANAVEX 2-73 has also been evaluated for its efficacy in treating Parkinson's disease dementia. A Phase 2 study provided promising results:
- Efficacy : Improvements observed in the Movement Disorder Society-Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) scores over a 48-week treatment period.
- Safety Profile : The drug was well-tolerated with no significant adverse effects reported .
Clinical Data from Parkinson's Disease Studies
| Clinical Endpoint | Change at OLE Baseline from DB EOT | Change at Week 24 from OLE Baseline | Change at Week 48 from OLE Baseline |
|---|---|---|---|
| MDS-UPDRS Part III | Mean (SE): 4.394 (2.155) | -2.583 (2.474) | -3.95 (4.067) |
| MDS-UPDRS Part II + III | Mean (SE): 6.667 (2.800) | -3.870 (3.403) | -2.20 (5.314) |
| MDS-UPDRS Total Score | Mean (SE): 9.818 (3.387) | -4.739 (4.262) | -2.25 (6.656) |
| Clinical Global Impression – Improvement | Mean (SE): 0.629 (0.184) | -0.542 (0.295) | -0.7 (0.309) |
| Montreal Cognitive Assessment | Mean (SE): -1.45455 (0.433) | -0.2912 (0.519) | -1.2 (0.537) |
OLE = Open Label Extension; DB = Double-Blind; EOT = End of Trial
Rett Syndrome
ANAVEX 2-73 has shown significant efficacy in treating Rett syndrome, a rare neurodevelopmental disorder primarily affecting females:
- Phase 3 AVATAR Trial Results : The trial met primary and secondary efficacy endpoints, demonstrating a statistically significant improvement in the Rett Syndrome Behavior Questionnaire and other measures .
Longitudinal Studies
The long-term effects of ANAVEX 2-73 were highlighted in a longitudinal study involving patients with Parkinson's disease dementia, where consistent improvements were observed over time during treatment . This suggests not only symptomatic relief but also potential disease-modifying effects.
Preclinical Evidence
Studies conducted on Fmr1 knockout mice demonstrated that ANAVEX 2-73 could reverse hyperactivity and restore associative learning capabilities, indicating its broad therapeutic potential beyond just neurodegenerative conditions .
Mechanism of Action
Anavex 2-73 exerts its effects by activating the sigma-1 receptor (SIGMAR1) and muscarinic receptors. Activation of SIGMAR1 results in the restoration of cellular homeostasis and promotes neuroplasticity. This mechanism is crucial for its potential therapeutic effects in neurodegenerative and neurodevelopmental disorders. The compound also targets protein misfolding, oxidative stress, mitochondrial dysfunction, and neuroinflammation, which are common features of these disorders .
Comparison with Similar Compounds
Pharmacological Profiles
ANAVEX 2-73 is part of a class of sigma-1 receptor agonists with dual activity at muscarinic receptors. Key comparators include ANAVEX 3-71 (AF710B) and ANAVEX 1-41 , both developed by Anavex, as well as Valbenazine (a VMAT2 inhibitor for movement disorders).

Key Observations :
- Potency : ANAVEX 3-71 exhibits 18,700-fold higher sigma-1 affinity than ANAVEX 2-73, making it a more potent candidate for diseases requiring strong SIGMAR1 activation .
- Mechanistic Breadth : ANAVEX 2-73’s broader muscarinic receptor engagement (M1–M4) contrasts with ANAVEX 3-71’s selective M1 activity, suggesting divergent therapeutic applications .
- Metabolites : ANAVEX 2-73 generates an active metabolite, ANAVEX19-144 , which has a longer half-life (~2x) and contributes to sustained receptor modulation .
Preclinical Efficacy
- ANAVEX 2-73 :
- ANAVEX 3-71 :
Clinical Development and Outcomes
Alzheimer’s Disease
- ANAVEX 2-73 :
- ANAVEX 3-71 :
Rett Syndrome
- ANAVEX 2-73 :
Parkinson’s Disease
- ANAVEX 2-73 :
Biomarker and Precision Medicine Strategies
ANAVEX 2-73 uniquely leverages genomic biomarkers (e.g., SIGMAR1, COMT polymorphisms) to identify responders, enhancing clinical trial precision .
Biological Activity
ANAVEX 2-73, also known as Blarcamesine, is a novel therapeutic agent under investigation for the treatment of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease and Rett syndrome. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, gene expression analysis, and case studies.
ANAVEX 2-73 primarily acts as an agonist of the sigma-1 receptor (SIGMAR1), which plays a crucial role in cellular homeostasis and neuroprotection. Activation of SIGMAR1 has been shown to enhance mitochondrial function and promote neuroplasticity, thereby potentially reversing neurodegenerative processes . The compound also interacts with muscarinic receptors, contributing to its therapeutic effects in cognitive disorders .
Phase 3 AVATAR Trial for Rett Syndrome
The Phase 3 AVATAR trial evaluated the efficacy of ANAVEX 2-73 in adult patients with Rett syndrome. Key findings include:
- Primary Efficacy Endpoint : The Rett Syndrome Behavioral Questionnaire (RSBQ) Area Under Curve (AUC) showed a statistically significant improvement in 72.2% of patients treated with ANAVEX 2-73 compared to 38.5% in the placebo group (p = 0.037) with a Cohen’s d effect size of 1.91, indicating a very large effect .
- Secondary Efficacy Endpoints : Significant improvements were also observed in emotional behavior symptoms measured by the Aberrant Behavior Checklist (ADAMS), where 52.9% of treated patients showed improvement versus 8.3% on placebo (p = 0.010) with a Cohen’s d effect size of 0.609 .
Phase IIb/III Trial for Alzheimer's Disease
In a separate study focused on Alzheimer's disease, ANAVEX 2-73 demonstrated:
- Cognitive Improvement : The trial met co-primary endpoints, showing significant differences in cognitive function as measured by the ADAS-Cog13 and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) after 48 weeks .
- Biomarker Correlation : Notably, treatment resulted in increased levels of GABA and decreased levels of L-alpha-aminoadipic acid (L-AAA), suggesting a biochemical basis for its clinical efficacy .
Gene Expression Analysis
Recent analyses from the AVATAR study revealed significant gene expression changes associated with ANAVEX 2-73 treatment:
| Pathway | Function | p-value |
|---|---|---|
| NR1H2 and NR1H3 | Transcription / Translation | 4.11E-02 |
| RHOU GTPase cycle | Signaling | 4.20E-02 |
| Fatty acid metabolism | Energy Metabolism | 4.36E-02 |
| Nucleotide-binding oligomerization domain | Transcription / Translation | 4.60E-02 |
| Protein localization | Membrane Trafficking | 4.89E-02 |
These findings indicate that ANAVEX 2-73 may correct metabolic alterations in Rett syndrome patients through enhanced mitochondrial energy production and modulation of various metabolic pathways .
Safety Profile
ANAVEX 2-73 has been reported to have a favorable safety profile across multiple studies. In trials involving both Alzheimer's and Rett syndrome patients, the compound was well-tolerated with minimal adverse effects reported .
Q & A
Q. What is the mechanistic role of sigma-1 receptor activation in ANAVEX 2-73's neuroprotective effects?
ANAVEX 2-73 acts as a sigma-1 receptor agonist, modulating cellular processes such as protein folding, mitochondrial function, and oxidative stress. Preclinical studies show it restores neuronal homeostasis by enhancing synaptic plasticity and reducing neuroinflammation, particularly in Alzheimer’s disease (AD) models . Its metabolite, ANAVEX 19-144, also targets sigma-1 receptors with a longer half-life, amplifying therapeutic effects .
Q. How do genetic biomarkers (e.g., SIGMAR1/COMT) influence patient stratification in ANAVEX 2-73 trials?
Genomic analyses reveal that SIGMAR1 and COMT variants correlate with drug response. Excluding patients with these variants (10–20% of the population) improved clinical outcomes in Phase 2a trials, with 80–90% of remaining patients showing cognitive and functional improvements. This supports precision medicine approaches in ongoing trials .
Q. What are the standard endpoints used to assess efficacy in ANAVEX 2-73 trials for neurodegenerative diseases?
Primary endpoints include cognitive assessments (e.g., ADAS-Cog, CDR) and functional scales (e.g., RSBQ for Rett syndrome). Secondary endpoints often involve biomarker analysis (e.g., tau/Aβ levels) and safety profiles. For example, a 48-week Phase 2b/3 trial in AD reported a 4.03-point improvement in ADAS-Cog and 27% reduction in CDR-SB decline .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between preclinical success and mixed clinical outcomes of ANAVEX 2-73?
While preclinical models demonstrated neuroprotection and reduced Aβ/tau pathology , clinical trials show variability. For instance, a Phase 2 trial in pediatric Rett syndrome failed to meet endpoints despite positive adult data , highlighting differences in disease progression, dosing, or genetic subpopulations. Methodological adjustments, such as extended trial durations (e.g., 96-week open-label extensions) and stricter biomarker inclusion, are being tested to address this .
Q. What methodological considerations are critical for designing long-term studies on ANAVEX 2-73’s disease-modifying potential?
Long-term trials must account for pharmacokinetic dynamics, such as the metabolite ANAVEX 19-144’s extended half-life (~2× the parent compound) . Adaptive trial designs, incorporating interim analyses for dose optimization and biomarker validation (e.g., SIGMAR1 expression), are recommended. The 48-week Phase 2b/3 AD trial used such approaches, revealing sustained efficacy in 84% of patients .
Q. How do receptor affinity profiles (e.g., sigma-1 vs. M1) impact ANAVEX 2-73’s therapeutic specificity?
ANAVEX 2-73 has higher sigma-1 receptor affinity (IC50 = 0.86 μM) than M1 receptors (IC50 = 3.3 μM) , suggesting sigma-1 is its primary target. However, dual modulation may explain its broad effects on cognition, motor function, and neuroinflammation in Parkinson’s disease dementia (PDD) and AD . Comparative studies with selective agonists (e.g., ANAVEX 3-71) could clarify target contributions.
Q. What statistical strategies are employed to address high placebo responses in neurodegenerative disease trials?
Trials use mixed-model repeated measures (MMRM) to adjust for placebo effects, as seen in the Phase 2b/3 AD study, where ANAVEX 2-73 showed a 45% reduction in cognitive decline versus placebo . Stratification by baseline biomarkers (e.g., Aβ42 levels) and Bayesian adaptive designs may further improve sensitivity .
Data Analysis & Interpretation
Q. How should researchers interpret gene expression data from ANAVEX 2-73’s transcriptomic analyses?
Transcriptomic studies in PDD patients showed upregulation of neurodegenerative pathway genes (e.g., SNCA, MAPT) after 14 weeks of treatment, suggesting disease-modifying effects . Researchers should integrate these findings with clinical scores (e.g., MDS-UPDRS) and adjust for confounding factors like age and comorbidities.
Q. What are the implications of dose-dependent exposure responses observed in ANAVEX 2-73 trials?
Dose-response relationships, such as improved RSBQ scores in Rett syndrome at 5 mg/day , support personalized dosing strategies. However, saturation effects at higher doses (e.g., 50 mg in PD trials) necessitate pharmacokinetic modeling to balance efficacy and safety .
Contradictions & Limitations
Q. Why did ANAVEX 2-73 show divergent results between adult and pediatric Rett syndrome populations?
Differences in disease mechanisms (e.g., MECP2 mutation dynamics) and developmental stages may explain variability. The adult trial (NCT03758924) reported significant RSBQ improvements , while the pediatric EXCELLENCE trial did not meet endpoints . Preclinical models focusing on age-specific pathways are needed to refine dosing and targets.
Q. How reliable are preclinical models in predicting ANAVEX 2-73’s efficacy in human tauopathies?
While 3xTg-AD mice showed reduced tau pathology , human trials have not yet confirmed this effect. Discrepancies may arise from interspecies differences in tau aggregation or trial design (e.g., shorter durations). Combining CSF tau measurements with imaging biomarkers in future trials could bridge this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

